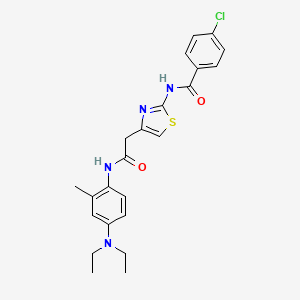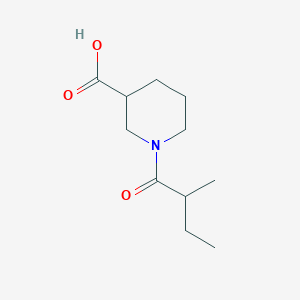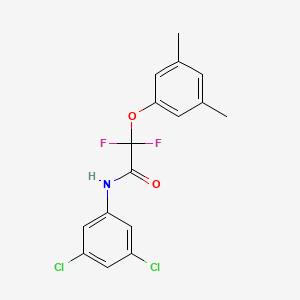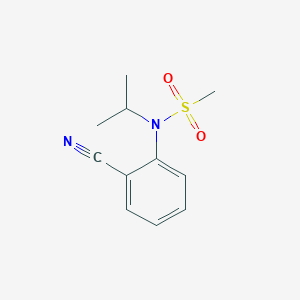
4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that possesses significant pharmacological and biochemical properties. This compound is characterized by its multi-functional groups, including a chloro group, a benzamide moiety, and a thiazole ring. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves a multi-step reaction sequence. One common synthetic route starts with the preparation of the thiazole ring through a cyclization reaction of thioamides with α-haloketones. Subsequently, the benzamide moiety is introduced via an amide coupling reaction. The final step involves the incorporation of the diethylamino and chloro groups through selective halogenation and substitution reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may employ high-throughput techniques, such as continuous flow synthesis. These methods ensure efficient and scalable production while maintaining the stringent purity and yield requirements. Reaction conditions, including temperature, solvent choice, and catalysts, are optimized to achieve the highest efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, such as:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be replaced via nucleophilic substitution reactions, employing nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Reagents such as hydrochloric acid, sodium hydroxide, and various organic solvents (e.g., dichloromethane, ethanol) are commonly used. Reaction conditions, such as temperature, pH, and reaction time, are meticulously controlled to achieve the desired product yield and purity.
Major Products Formed
The primary products of these reactions include:
N-oxides and sulfoxides from oxidation.
Alcohols from reduction.
Substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is studied for its unique reactivity and as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, given its ability to interact with active sites in proteins. This property makes it a candidate for drug development, particularly in targeting diseases with overactive enzymatic pathways.
Medicine
In medicine, this compound has been explored for its antimicrobial and anticancer properties. Its multi-targeted approach provides a broad spectrum of action against various pathogens and cancer cell lines.
Industry
Industrially, this compound is used in the synthesis of specialized polymers and materials due to its robust chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity through inhibition or activation. Key pathways affected include signal transduction pathways in cancer cells and enzymatic pathways in microbial organisms. The exact binding sites and structural conformation changes induced by the compound are critical areas of ongoing research.
Comparison with Similar Compounds
Compared to similar compounds like 4-bromo-N-(4-(2-((4-(dimethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibits distinct reactivity patterns and biological activities due to the chloro substituent. This uniqueness is highlighted in its superior efficacy in certain biological assays and its enhanced chemical stability. Similar compounds include various halogen-substituted benzamides and thiazole derivatives, each with varying degrees of activity and stability.
Hope this helps you understand this compound!
Properties
IUPAC Name |
4-chloro-N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-4-28(5-2)19-10-11-20(15(3)12-19)26-21(29)13-18-14-31-23(25-18)27-22(30)16-6-8-17(24)9-7-16/h6-12,14H,4-5,13H2,1-3H3,(H,26,29)(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMKRWVCTVZEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)



![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)
![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)

![({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B2527613.png)
![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)

![2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2527619.png)

![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2527621.png)
